2-amino-7-chloro-9H-thioxanthen-9-one
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Overview
Description
2-Amino-7-chloro-9H-thioxanthen-9-one is a chemical compound with the molecular formula C13H8ClNOS It is a derivative of thioxanthone, which is known for its photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-chloro-9H-thioxanthen-9-one typically involves the chlorination of thioxanthone followed by amination. One common method includes the reaction of 2-chloro-9H-thioxanthen-9-one with ammonia or an amine under suitable conditions to introduce the amino group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-chloro-9H-thioxanthen-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioxanthene derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Scientific Research Applications
2-Amino-7-chloro-9H-thioxanthen-9-one has several applications in scientific research:
Photopolymerization: It acts as a photoinitiator in the polymerization of monomers under visible light.
Photoredox Catalysis: It is used as a photoredox catalyst in various organic transformations, including atom transfer radical polymerization (ATRP).
Material Science:
Mechanism of Action
The mechanism of action of 2-amino-7-chloro-9H-thioxanthen-9-one in photoredox catalysis involves the absorption of visible light, which excites the molecule to a higher energy state. This excited state can then participate in redox reactions, transferring electrons to or from substrates, thereby facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9H-thioxanthen-9-one: A precursor in the synthesis of 2-amino-7-chloro-9H-thioxanthen-9-one.
Thioxanthone: The parent compound, known for its photochemical properties.
Xanthone: A structurally similar compound with a carbonyl group instead of a sulfur atom.
Uniqueness
This compound is unique due to the presence of both an amino group and a chlorine atom, which confer distinct reactivity and photochemical properties. This makes it particularly useful in applications requiring specific photoredox characteristics .
Properties
IUPAC Name |
2-amino-7-chlorothioxanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWASBYVCEVWNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C(S2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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